molecular formula C22H20ClN3O B600979 Losartan Impurity 2 CAS No. 1407521-00-9

Losartan Impurity 2

Cat. No. B600979
CAS RN: 1407521-00-9
M. Wt: 377.88
InChI Key:
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Description

Losartan Impurity 2 is an impurity standard of Losartan . Losartan is a medication classified as an angiotensin II receptor blocker (ARB) and is commonly prescribed to manage high blood pressure (hypertension) and certain other cardiovascular conditions . The chemical name of Losartan Impurity 2 is 4’- ( (2-Butyl-5-chloro-4- (chloromethyl)-1H-imidazol-1-yl)methyl)- [1,1’-biphenyl]-2-carbonitrile .


Synthesis Analysis

The synthesis of Losartan involves the creation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI is synthesized from valeronitrile and acetyl chloride in three steps with an overall yield of 69%; OTBN is obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .


Molecular Structure Analysis

Losartan Impurity 2 has a molecular formula of C22H21Cl2N3 and a molecular weight of 398.3 . The structure of this compound includes a biphenyl group, a nitrile group, and an imidazole ring .

Mechanism of Action

While the specific mechanism of action for Losartan Impurity 2 is not mentioned in the search results, Losartan, the parent compound, works by blocking a substance in the body that causes blood vessels to tighten. As a result, Losartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Future Directions

Recent investigations have confirmed that the losartan azide impurity is not an in vivo mutagen. This means that losartan azide is classified as a class 5 impurity in accordance with ICH M7 (R1) and can be controlled as a nonmutagenic impurity in accordance with ICH Q3A/B . This development may influence future research and regulatory approaches towards Losartan Impurity 2 and similar compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Losartan Impurity 2 involves the conversion of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, followed by the reaction with 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride to form Losartan Impurity 2.", "Starting Materials": [ "2-butyl-4-chloro-1H-imidazole-5-carbaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride" ], "Reaction": [ "Step 1: Conversion of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid", "a. Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in 50 mL of ethanol", "b. Add 10 mL of 10% sodium hydroxide solution and stir for 2 hours at room temperature", "c. Acidify the reaction mixture with hydrochloric acid to pH 2", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Concentrate the solution to obtain 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid", "Step 2: Reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid with 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride", "a. Dissolve 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid in 50 mL of dichloromethane", "b. Add 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride and 1 equivalent of sodium bicarbonate", "c. Stir the reaction mixture for 2 hours at room temperature", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Concentrate the solution to obtain Losartan Impurity 2" ] }

CAS RN

1407521-00-9

Product Name

Losartan Impurity 2

Molecular Formula

C22H20ClN3O

Molecular Weight

377.88

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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